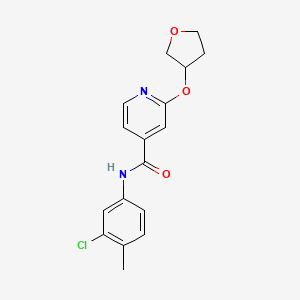

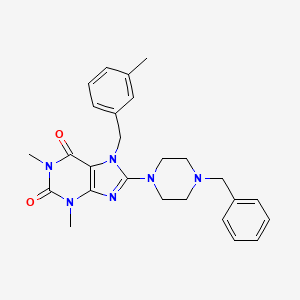

![molecular formula C19H22N2O2S B2379283 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476284-02-3](/img/structure/B2379283.png)

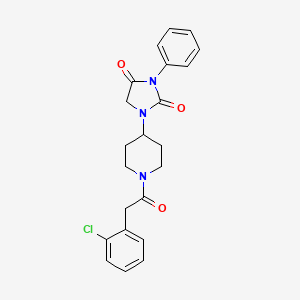

2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene-based compounds can be modified by changing the substituents at different positions of the thiophene ring .Chemical Reactions Analysis

The reactivity of thiophene-based compounds is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at different sites with varying reactivity orders .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, yielded 42.7% as a yellow solid with a melting point of 175–176 °C .科学的研究の応用

Heterocyclic Synthesis

The compound 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a key intermediate in heterocyclic synthesis. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were synthesized by coupling this compound with various esters. These intermediates were utilized to yield a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of Benzodioxaphosphole-Tetrazol-Thiophene Derivatives

Talupur et al. (2021) used a similar compound in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These molecules were characterized and evaluated for antimicrobial properties and molecular docking studies, highlighting their potential in pharmaceutical research (Talupur et al., 2021).

Development of Novel Thiophene Derivatives

Amr et al. (2010) investigated novel thiophene derivatives synthesized from a similar starting material. They explored its potential in producing compounds with significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This demonstrates the compound's utility in creating biologically active molecules for potential therapeutic applications (Amr et al., 2010).

Cytotoxic Activity Studies

Deady et al. (2005) reported on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. This research contributes to understanding the roles of similar compounds in cancer therapy, showcasing their potential in targeting cancer cells (Deady et al., 2005).

特性

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-10-4-7-15-14(8-10)16(17(20)22)19(24-15)21-18(23)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOINFMUDSUPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2379204.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)

![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)